molecular formula C11H19NS B397054 3-(Methylamino)adamantane-1-thiol

3-(Methylamino)adamantane-1-thiol

Cat. No.: B397054
M. Wt: 197.34g/mol
InChI Key: YOIKWIHPRGBBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)adamantane-1-thiol is a functionalized adamantane derivative featuring a methylamino group (-NHCH₃) at the C3 position and a thiol (-SH) group at the C1 position of the adamantane scaffold. Adamantane derivatives are of significant interest in medicinal chemistry due to their rigid, lipophilic structure, which enhances membrane permeability and metabolic stability.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34g/mol

IUPAC Name

3-(methylamino)adamantane-1-thiol

InChI

InChI=1S/C11H19NS/c1-12-10-3-8-2-9(4-10)6-11(13,5-8)7-10/h8-9,12-13H,2-7H2,1H3

InChI Key

YOIKWIHPRGBBFX-UHFFFAOYSA-N

SMILES

CNC12CC3CC(C1)CC(C3)(C2)S

Canonical SMILES

CNC12CC3CC(C1)CC(C3)(C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)adamantane-1-thiol typically involves the functionalization of adamantane derivatives. One common method is the exhaustive methylation of adamantane derivatives using tetramethylsilane and aluminum chloride as the methylation agents

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be achieved through a multi-step process involving nitration, hydroxylation, and subsequent functionalization of adamantane derivatives . The process is optimized to ensure high yields and cost-effectiveness, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)adamantane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted adamantane derivatives .

Mechanism of Action

The mechanism of action of 3-(Methylamino)adamantane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, adamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which plays a role in neuroprotection .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Adamantane-1-thiol (CAS 34301-54-7)
  • Structure: Shares the adamantane-thiol backbone but lacks the methylamino group at C3.
  • Synthesis : Prepared via methods involving thiourea intermediates or direct thiolation of adamantane precursors .
  • Applications: Primarily used in materials science and as a ligand in coordination chemistry. Unlike 3-(methylamino)adamantane-1-thiol, its biological activity is less documented .
3-Aminoadamantan-1-ol (CAS 702-82-9)
  • Structure: Contains an amino (-NH₂) group at C3 and a hydroxyl (-OH) group at C1 instead of thiol.
  • Properties: Higher polarity due to the hydroxyl group, which may reduce lipid solubility compared to the thiol analog. It is a known intermediate in the synthesis of memantine derivatives .
  • Biological Relevance : Demonstrated neuroprotective effects in preclinical studies, though its thiol counterpart’s activity remains unexplored .
N-(1-Adamantyl)carbothioamides
  • Structure : Features a carbothioamide (-NHCSSH) group at C1 instead of thiol.
  • Synthesis: Produced via reactions of 1-adamantyl isothiocyanate with secondary amines (e.g., piperazine, morpholine) in ethanol .
  • Activity : These compounds exhibit antimicrobial and enzyme inhibitory properties, suggesting that the thiol group’s replacement with carbothioamide alters target specificity .
5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones
  • Structure : Incorporates a triazole ring with a thione (-C=S) group, linked to adamantane at C5.
  • Synthesis : Cyclization of hydrazinecarbothioamide derivatives in alkaline media .
  • Biological Activity : Demonstrated antihypoxic activity in rodent models, with alkyl chain length (R = methyl to decane) influencing potency. For example, 3-hexylthio derivatives showed 40–60% survival rates in hypoxia models, comparable to the reference drug Mexidol .

Physicochemical Properties

While data for this compound are unavailable, trends from analogs suggest:

  • Stability : Thiols are prone to oxidation, necessitating protective formulations (e.g., prodrugs) for therapeutic use.

Table 1: Comparative Physicochemical Data for Select Adamantane Derivatives

Compound Molecular Weight Melting Point (°C) Solubility Key Functional Groups
Adamantane-1-thiol 184.33 85–87 Low in water -SH
3-Aminoadamantan-1-ol 167.25 210–212 (dec.) Moderate in DMSO -NH₂, -OH
5-Adamantyl-triazole-thione Varies by R 120–145 Low in ethanol Triazole, -C=S

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.